molecular formula C16H18BrNO2 B2665487 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one CAS No. 1024431-73-9

3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one

Cat. No. B2665487
CAS RN: 1024431-73-9
M. Wt: 336.229
InChI Key: JEHWYHDZBUAQKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another study reported the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones via Michael addition, resulting in efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a study on 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole highlighted the unique structure and properties of these compounds . Another study discussed the structure of 1-(4-acetylphenyl)-pyrrole-2,5-diones .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. A study reported the Michael addition of aromatic alcohols to maleimide to afford products in good yield, within short reaction time, and under neutral conditions without the use of any kind of catalyst . Another study highlighted some recent synthetic approaches for the synthesis of versatile 1,2,4-triazole heterocycles using 3-amino-1,2,4-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a study reported the synthesis and identification of ligand {3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one} (HL*) by the treatment of 5,5-dimethylcyclohexane-1,3-dione with 4-aminoacetophenone under reflux .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

In organic synthesis, the regio- and chemoselective bromination of cyclopentenones, including derivatives closely related to 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one, has been extensively studied. These methods enable the introduction of bromine atoms into specific positions of the cyclopentenone framework, facilitating the synthesis of important intermediates for pharmaceuticals and materials science. This selective bromination plays a critical role in constructing complex molecules with high precision, highlighting its significance in the synthesis of bromo-substituted cyclopentenones and their analogues (Shirinian et al., 2012).

Another facet of research involves the synthesis of heterocyclic compounds using enaminones derived from acetoacetic esters. These reagents, related to this compound, have been employed to prepare a variety of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems. Such compounds are pivotal for developing novel therapeutics and understanding biological mechanisms (Selič et al., 1997).

Bromodomain Ligand Development

The exploration of bromodomains, which are recognition motifs for acetylated lysines on histone tails, has benefited from the synthesis and application of molecules similar to this compound. Compounds featuring the 3,5-dimethylisoxazole moiety, acting as acetyl-lysine mimetic bromodomain ligands, have shown potential in disrupting protein-protein interactions involved in gene regulation. This research avenue holds promise for therapeutic interventions in cancer and inflammatory diseases by targeting epigenetic readers (Hewings et al., 2011).

Fluorescent Probes for Metal Ions and Amino Acids

Polythiophene-based conjugated polymers, incorporating structural elements related to this compound, have been developed as highly selective and sensitive fluorescent probes. These polymers exhibit specific interactions with metal ions such as Hg2+ and Cu2+, enabling their detection in aqueous solutions. Additionally, the ability of these probes to detect amino acids opens up new possibilities for biochemical assays and environmental monitoring (Guo et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds has been explored in some studies. For instance, a study on pyrimidines reported that their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards of similar compounds have been discussed. For instance, the safety data sheet of 4-ACETYLPHENYL ETHER provides information about its hazards, including skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions in the research of similar compounds have been suggested. For instance, a study on CD45 phosphatase enzymatic activity suggested that it may be a druggable target for cancer therapy . Another study suggested that 3-amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .

properties

IUPAC Name

3-(4-acetylanilino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWYHDZBUAQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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